molecular formula C9H17NO2 B15268031 Methyl 1-(aminomethyl)-2-methylcyclopentane-1-carboxylate

Methyl 1-(aminomethyl)-2-methylcyclopentane-1-carboxylate

Cat. No.: B15268031
M. Wt: 171.24 g/mol
InChI Key: PABJKXUXFLVJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(aminomethyl)-2-methylcyclopentane-1-carboxylate is a cyclopentane-derived compound featuring a methyl ester group and an aminomethyl substituent at position 1, along with a methyl group at position 2 of the ring. Its molecular structure combines a strained five-membered ring with functional groups that confer unique reactivity and physicochemical properties. The ester group enhances lipophilicity, while the primary amine (aminomethyl) enables participation in condensation, alkylation, or salt formation reactions.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 1-(aminomethyl)-2-methylcyclopentane-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-7-4-3-5-9(7,6-10)8(11)12-2/h7H,3-6,10H2,1-2H3

InChI Key

PABJKXUXFLVJQT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(CN)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(aminomethyl)-2-methylcyclopentane-1-carboxylate typically involves the reaction of 2-methylcyclopentanone with formaldehyde and ammonium chloride to form the aminomethyl derivative. This intermediate is then esterified using methanol and an acid catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)-2-methylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(aminomethyl)-2-methylcyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(aminomethyl)-2-methylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylate form, which can interact with enzymes and receptors .

Comparison with Similar Compounds

2-Methylbenzyl 1-cyanocyclopentane-1-carboxylate (10d)

  • Substituents: 1-cyano, 1-carboxylate (2-methylbenzyl ester).
  • Synthesis: Prepared via coupling of potassium 1-cyanocyclopentane-1-carboxylate with 2-methylbenzyl alcohol under acidic conditions, yielding 50% as a colorless oil .
  • The bulky 2-methylbenzyl ester may reduce solubility in polar solvents.

Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride

  • Substituents: 1-methylamino (secondary amine), 1-carboxylate (methyl ester).
  • Synthesis : Achieved 78% yield via salt formation with 4-toluenesulfonate, producing a crystalline hydrochloride salt .
  • Spectral Data: ¹H-NMR (DMSO-d₆) shows aromatic protons (δ 7.48, 7.11) from the tosylate counterion, a methyl ester singlet (δ 3.79), and methylamino broad signals (δ 2.57) .
  • Key Features : The secondary amine forms stable salts, improving crystallinity. The methyl ester and smaller substituents enhance water solubility compared to bulkier analogs.

Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride

  • Substituents: Cyclohexane ring, 1-methylamino, 1-carboxylate (methyl ester).
  • The larger ring may also alter conformational preferences in reactions compared to cyclopentane derivatives .

Comparative Data Table

Compound Name Substituents Molecular Formula Yield Key Spectral/Physical Properties
2-Methylbenzyl 1-cyanocyclopentane-1-carboxylate 1-Cyano, 1-(2-methylbenzyl ester) C₁₆H₁₇NO₂ 50% Colorless oil; IR: ν(C≡N) ~2250 cm⁻¹
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride 1-Methylamino, 1-(methyl ester) C₈H₁₆ClNO₂ 78% ¹H-NMR δ 3.79 (s, COOCH₃); crystalline
Methyl 1-(aminomethyl)-2-methylcyclopentane-1-carboxylate (Target) 1-Aminomethyl, 2-methyl, 1-(methyl ester) C₁₀H₁₇NO₂ N/A Expected: Broad δ ~2.5–3.0 (CH₂NH₂); increased steric hindrance

Substituent and Ring Size Effects

Aminomethyl vs. Methylamino: The target’s primary amine (aminomethyl) is more nucleophilic than the secondary amine (methylamino) in ’s compound, favoring reactions like imine formation. However, the hydrochloride salt in improves stability and isolation .

Cyano vs. Ester Groups: The cyano group in ’s compound withdraws electron density, polarizing the ester carbonyl for nucleophilic attack.

Ring Size :

  • Cyclohexane derivatives (e.g., Reference Example 89) exhibit reduced ring strain compared to cyclopentane analogs, impacting reaction rates and product distributions in ring-opening or functionalization reactions .

Biological Activity

Methyl 1-(aminomethyl)-2-methylcyclopentane-1-carboxylate (referred to as MMCP) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MMCP, detailing its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MMCP is characterized by the presence of a cyclopentane ring, an aminomethyl group, and a carboxylate moiety. Its molecular formula is C8H15NO2C_8H_{15}NO_2, with a molecular weight of approximately 159.21 g/mol. The presence of the aminomethyl group allows for diverse interactions with biological targets, particularly proteins and enzymes.

Table 1: Structural Features of MMCP

FeatureDescription
Molecular FormulaC8H15NO2C_8H_{15}NO_2
Molecular Weight159.21 g/mol
Functional GroupsAminomethyl, Carboxylate
Core StructureCyclopentane

The biological activity of MMCP is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with active sites of target molecules. This interaction can influence the activity of enzymes and receptors, potentially leading to various pharmacological effects.

Pharmacological Studies

  • Antimicrobial Activity : Studies have indicated that MMCP exhibits antimicrobial properties against a range of bacterial strains. The compound's structure allows it to penetrate bacterial membranes, disrupting cellular functions.
  • Anticancer Potential : Preliminary research suggests that MMCP may have anticancer properties. In vitro studies demonstrated that MMCP inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
  • Neuroprotective Effects : Research has shown that MMCP may exert neuroprotective effects in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, potentially providing a therapeutic avenue for conditions such as Alzheimer's disease.

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of MMCP against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting significant antimicrobial potential .
  • Anticancer Evaluation : In a study investigating the effects of MMCP on cancer cells, treatment with 50 µM MMCP resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.